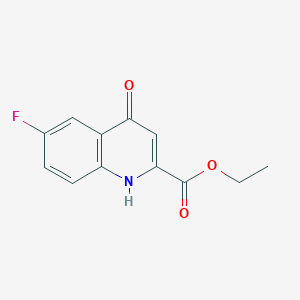

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-fluoro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-17-12(16)10-6-11(15)8-5-7(13)3-4-9(8)14-10/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPYDFBYFAIPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625644 | |

| Record name | Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103914-49-4, 16377-62-1 | |

| Record name | Ethyl 6-fluoro-4-hydroxy-2-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103914-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Abstract: This document provides an in-depth technical guide for the synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a key intermediate in the development of fluoroquinolone-based pharmaceuticals. The primary focus is on the Gould-Jacobs reaction, a robust and widely adopted strategy for constructing the 4-quinolone core. This guide elucidates the underlying reaction mechanism, provides detailed experimental protocols for both classical thermal and modern microwave-assisted methods, and discusses process optimization. The content is tailored for researchers, chemists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights.

Introduction: The Significance of the 4-Quinolone Scaffold

The 4-quinolone ring system is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1] Its derivatives are most famously recognized for their potent antibacterial activity, with the fluoroquinolone class of antibiotics being a cornerstone of modern medicine.[2][3] The introduction of a fluorine atom at the C-6 position and a carboxylate group at the C-3 position (or a precursor group at C-2) is critical for the antibacterial efficacy of many of these drugs.

This compound is a high-value synthetic intermediate. Its structure contains the essential 6-fluoro-4-quinolone core, making it a versatile starting point for the synthesis of a wide array of more complex pharmaceutical targets through modification of the C-2 ester and N-1 positions. This guide presents a comprehensive overview of its synthesis, grounded in the classical yet highly effective Gould-Jacobs reaction.[4][5]

Synthetic Strategy: The Gould-Jacobs Reaction

The most direct and reliable approach for constructing the target molecule is the Gould-Jacobs reaction, first reported in 1939.[1][2] This method builds the quinolone core by forming two key carbon-nitrogen and carbon-carbon bonds in a sequential process starting from an appropriately substituted aniline.

Retrosynthetic Analysis: The logical disconnection of the target molecule points directly to 4-fluoroaniline and a diethyl malonate derivative as the primary starting materials. This disconnection forms the basis of the Gould-Jacobs synthetic strategy.

Caption: Retrosynthetic pathway for the target quinolone.

The forward synthesis involves two principal stages:

-

Condensation: A nucleophilic substitution reaction between 4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM) to form the key intermediate, diethyl 2-((4-fluorophenylamino)methylene)malonate.[2][4]

-

Thermal Cyclization: An intramolecular, high-temperature 6-electron electrocyclization of the intermediate to form the bicyclic quinolone ring system.[1]

The Underlying Mechanism

Understanding the causality behind each step is crucial for troubleshooting and optimization. The Gould-Jacobs reaction proceeds through a well-defined mechanistic pathway.

Caption: Mechanistic flow of the Gould-Jacobs reaction.

-

Condensation: The synthesis initiates with the nucleophilic nitrogen of 4-fluoroaniline attacking the electron-deficient β-carbon of the ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule, driven by the formation of a stable, conjugated enamine intermediate.[1][4]

-

Thermal Cyclization: This is the rate-determining and most energy-intensive step. It requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization.[1] The reaction is an intramolecular electrophilic aromatic substitution, where the enamine system attacks one of the ortho positions of the aniline ring, closing the second ring of the quinolone system. The high energy barrier is overcome by using high-boiling point solvents like diphenyl ether or Dowtherm A, which can achieve the necessary temperatures.[6][7]

-

Tautomerization: The immediate product of cyclization is an ethyl 6-fluoro-4-hydroxyquinoline-2-carboxylate. This enol form rapidly tautomerizes to the more thermodynamically stable keto form, yielding the final this compound.[4]

Experimental Protocols

The following protocols describe a classical thermal synthesis and a modern microwave-assisted alternative for the condensation step. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

-

4-Fluoroaniline (≥99%)

-

Diethyl ethoxymethylenemalonate (DEEM) (≥98%)

-

Diphenyl ether (≥99%) or Dowtherm A

-

Hexane (Reagent Grade)

-

Ethanol (Anhydrous)

-

Ethyl Acetate (Reagent Grade)

-

Silica Gel for column chromatography

-

Standard thin-layer chromatography (TLC) plates

Equipment

-

Round-bottom flasks

-

Reflux condenser

-

Heating mantle with temperature controller and magnetic stirrer

-

High-temperature thermometer

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Microwave reactor (for Protocol 2)

Protocol 1: Classical Thermal Synthesis

Part A: Synthesis of Diethyl 2-((4-fluorophenylamino)methylene)malonate (Intermediate)

-

To a 100 mL round-bottom flask, add 4-fluoroaniline (5.55 g, 50 mmol) and diethyl ethoxymethylenemalonate (10.81 g, 50 mmol).

-

Heat the neat mixture with stirring at 110-120 °C for 2 hours.[1] Ethanol is evolved as a byproduct.

-

Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent) until the starting aniline spot has disappeared.

-

Cool the reaction mixture to room temperature. The product, a pale yellow solid, should crystallize upon standing.

-

The crude solid can be washed with cold hexane and used directly in the next step or purified by recrystallization from ethanol.

Part B: Thermal Cyclization to Final Product

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a high-temperature thermometer, place diphenyl ether (100 mL).

-

Heat the diphenyl ether to 250-255 °C.

-

Add the dried intermediate from Part A (14.0 g, 50 mmol) portion-wise to the hot solvent over 15 minutes, ensuring the temperature does not drop below 245 °C.

-

Maintain the reaction mixture at 250-255 °C for an additional 30 minutes after the addition is complete.[7]

-

Allow the reaction mixture to cool to below 100 °C.

-

While still warm, pour the dark solution into 200 mL of hexane with vigorous stirring. This will cause the product to precipitate.

-

Allow the mixture to cool to room temperature, then filter the solid product using a Büchner funnel.

-

Wash the collected solid thoroughly with hexane (3 x 50 mL) to remove the diphenyl ether.

-

Dry the solid product under vacuum. The crude product can be purified by recrystallization from ethanol or a DMF/water mixture.

Protocol 2: Microwave-Assisted Condensation & Thermal Cyclization

Part A: Microwave-Assisted Synthesis of the Intermediate

-

In a 10 mL microwave reaction vial, combine 4-fluoroaniline (1.11 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.16 g, 10 mmol).[8]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the neat mixture at 170 °C for 7-10 minutes.[8]

-

After the reaction, cool the vial to room temperature. A solid product should form.

-

Filter the solid and wash with a small amount of ice-cold acetonitrile or hexane to yield the pure intermediate.[1]

Part B: Thermal Cyclization

-

Proceed with the thermal cyclization as described in Protocol 1, Part B, using the intermediate synthesized via the microwave method.

Process Optimization & Modern Alternatives

While the classical Gould-Jacobs reaction is effective, its primary drawback is the requirement for very high temperatures in the cyclization step, which can lead to side reactions and decomposition, particularly with sensitive substrates.[2]

-

Microwave Irradiation: As demonstrated in Protocol 2, using microwave heating for the initial condensation step can drastically reduce reaction times from hours to minutes, often with comparable or improved yields.[8][9]

-

Alternative Cyclization Promoters: To mitigate the harsh thermal conditions of cyclization, chemical promoters can be used. Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) has proven to be an excellent alternative, enabling cyclization to occur at much milder temperatures (e.g., 70-100 °C) and in shorter times, often with quantitative yields.[8] This avoids the need for high-boiling, difficult-to-remove solvents like diphenyl ether.

Data Summary Table

The following table summarizes typical parameters for the synthesis. Yields are representative and can vary based on reaction scale and purification efficiency.

| Step | Method | Key Reagents | Temp. (°C) | Time | Typical Yield |

| Condensation | Classical | 4-Fluoroaniline, DEEM | 110-120 | 2 hours | 85-95% |

| Condensation | Microwave | 4-Fluoroaniline, DEEM | 170 | 7-10 min | 90-98%[8] |

| Cyclization | Thermal | Diphenyl Ether | 250-255 | 30-45 min | 70-85% |

| Cyclization | Eaton's Reagent | P₂O₅/MeSO₃H | 70-100 | 1-2 hours | >90%[8] |

Conclusion

The synthesis of this compound is efficiently achieved through the Gould-Jacobs reaction. This guide provides a detailed framework, from mechanistic principles to practical laboratory protocols. While the traditional thermal method is robust, modern advancements such as microwave-assisted condensation and the use of chemical promoters like Eaton's reagent offer significant advantages in terms of reaction time, energy efficiency, and yield. Mastery of this synthesis provides chemists with reliable access to a crucial building block for the development of next-generation fluoroquinolone antibiotics and other valuable medicinal compounds.

References

-

Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

- Yadav, P., & Singh, A. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Bala, E., Forgione, M., et al. (2022).

- Bala, E., Forgione, M., et al. (2022).

- Duarte, C., et al. (2017).

- Kumar, A., & Kumar, R. (2021). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. NIH.

- Al-Hiari, Y. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)

- Ryley, J. F., & Nodiff, E. A. (1974). Synthesis of Some 4-Quinolones and Related Structures for Evaluation as Potential Antimalarial Agents. DTIC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. iipseries.org [iipseries.org]

- 6. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent | MDPI [mdpi.com]

- 9. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Introduction

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including potent antibacterial and anticancer properties. Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a distinct member of this class, characterized by a fluorine substituent at the C6 position and an ethyl carboxylate group at the C2 position of the quinolone ring. This substitution pattern differentiates it from the more extensively studied 3-carboxylate isomers, such as ciprofloxacin and norfloxacin, and imparts unique electronic and steric properties that are critical to its biological activity and pharmaceutical development.

This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the structural attributes, solubility, dissociation constants, and spectral characteristics of the molecule. By synthesizing theoretical principles with practical experimental methodologies, this guide aims to provide a robust framework for the characterization and utilization of this promising compound in research and development settings.

Molecular Structure and Chemical Identity

The foundational step in characterizing any active pharmaceutical ingredient (API) is to establish its precise molecular structure and chemical identity.

Chemical Name: this compound

Molecular Formula: C₁₂H₁₀FNO₃

Molecular Weight: 235.21 g/mol

The structural integrity and purity of the compound are paramount for reliable physicochemical and biological assessment. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold-standard techniques for confirming the identity and purity of a synthesized batch.

Logical Framework for Structural Verification

Caption: Workflow for the synthesis and structural confirmation of the title compound.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its biopharmaceutical performance, including absorption, distribution, metabolism, and excretion (ADME).

Physical State and Appearance

Based on structurally similar quinolone derivatives, this compound is expected to be a crystalline solid at room temperature, with a color ranging from white to pale yellow.

Melting Point

The melting point is a crucial indicator of purity and is influenced by the crystal lattice energy. For fluoroquinolone derivatives, melting points are often high and can sometimes be accompanied by decomposition.[1]

Expected Melting Point: While no specific data is available for the title compound, related quinolone-3-carboxylates exhibit melting points in the range of 200-300 °C. For example, Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate has a reported melting point of 277-279 °C.[2]

Experimental Protocol: Melting Point Determination (Capillary Method)

Principle: This method relies on the visual observation of the phase transition from solid to liquid as a sample is heated at a controlled rate.[3]

Apparatus:

-

Melting point apparatus with a heating block and a calibrated thermometer or digital temperature sensor.

-

Glass capillary tubes (sealed at one end).

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to ensure uniform heat distribution.[4]

-

Capillary Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube and pack it down to a height of 2-3 mm.

-

Determination:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting). This range is the melting point of the substance.

-

-

Purity Assessment: A sharp melting point range (typically ≤ 2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Solubility

Solubility is a critical factor influencing the bioavailability of orally administered drugs. Quinolone derivatives often exhibit poor aqueous solubility, which can present challenges in formulation development.[5][6]

Expected Solubility Profile:

-

Aqueous Solubility: Expected to be low, a common characteristic of this class of compounds.

-

Organic Solvents: Likely to be more soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent in alcohols like methanol and ethanol.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Principle: This equilibrium method determines the saturation concentration of a compound in a specific solvent at a constant temperature.[2][7]

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation:

-

Allow the suspension to settle.

-

Withdraw a clear aliquot of the supernatant, taking care not to disturb the solid.

-

Filter the aliquot through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered solution with an appropriate solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.

-

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a drug at different physiological pH values. The quinolone core contains both acidic (carboxylic acid) and basic (secondary amine in the quinolone ring) functionalities. However, for the title ester, the primary ionizable group is the enolic proton of the 4-oxo-1,4-dihydroquinoline system.

Expected pKa: Fluoroquinolones typically have pKa values in the range of 5-6 for the carboxylic acid and 8-9 for the piperazinyl nitrogen (if present).[8] For the title compound, the pKa is expected to be in the acidic range due to the enolic proton.

Experimental Protocol: pKa Determination by Potentiometric Titration

Principle: This method involves the gradual addition of a titrant (acid or base) to a solution of the compound and monitoring the resulting change in pH. The pKa is determined from the inflection point of the titration curve.[9][10]

Apparatus:

-

Calibrated pH meter with an electrode.

-

Automated or manual burette.

-

Stir plate and stir bar.

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a co-solvent system like methanol-water if aqueous solubility is low).

-

Titration:

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) if the compound is acidic, or a strong acid (e.g., 0.1 M HCl) if it is basic.

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region in the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11][12][13]

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinolone ring system. The fluorine atom at C6 will cause characteristic splitting patterns for adjacent protons.

-

Ethyl Ester Protons: A quartet for the -OCH₂- group (around δ 4.0-4.5 ppm) and a triplet for the -CH₃ group (around δ 1.0-1.5 ppm).

-

NH Proton: A broad singlet for the proton on the nitrogen at position 1, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons: Signals for the ester carbonyl and the C4-keto group in the downfield region (δ 160-180 ppm).

-

Aromatic Carbons: A series of signals in the aromatic region (δ 110-150 ppm), with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

-

Ethyl Ester Carbons: Signals for the -OCH₂- and -CH₃ carbons.

Experimental Protocol: NMR Spectroscopy

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the respective protons and carbons in the molecule. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.[14][15][16]

Expected Mass Spectrum:

-

Molecular Ion Peak: The electrospray ionization (ESI) mass spectrum in positive ion mode is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 236.07.

-

Fragmentation Pattern: Common fragmentation pathways for quinolones include the loss of water [M+H-H₂O]⁺ and carbon monoxide [M+H-CO]⁺. The ethyl ester group may also undergo characteristic fragmentation.[15]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatographic Separation: Inject the sample into an HPLC system coupled to a mass spectrometer. A reversed-phase C18 column is commonly used for the separation of quinolone derivatives.[17][18]

-

Mass Spectrometric Detection:

-

Use an appropriate ionization source, such as ESI.

-

Acquire mass spectra in both full scan mode to identify the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation data for structural confirmation.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

-

C=O Stretches: Strong absorption bands for the ketone and ester carbonyl groups in the region of 1650-1750 cm⁻¹.

-

C=C Aromatic Stretches: Absorptions in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: An absorption band in the 1000-1400 cm⁻¹ region.

Data Summary

| Physicochemical Property | Expected Value / Characteristic | Analytical Technique |

| Molecular Formula | C₁₂H₁₀FNO₃ | - |

| Molecular Weight | 235.21 g/mol | Mass Spectrometry |

| Physical State | Crystalline Solid | Visual Inspection |

| Melting Point | ~200-300 °C (with potential decomposition) | Capillary Melting Point Apparatus |

| Aqueous Solubility | Low | Shake-Flask Method with HPLC-UV |

| pKa | Acidic (due to enolic proton) | Potentiometric Titration |

| ¹H NMR | Aromatic, ethyl ester, and NH signals | NMR Spectroscopy |

| ¹³C NMR | Carbonyl, aromatic, and ethyl ester signals | NMR Spectroscopy |

| Mass Spectrum | [M+H]⁺ at m/z 236.07 | LC-MS (ESI) |

| IR Spectrum | Characteristic N-H, C=O, C=C, and C-F stretches | FT-IR Spectroscopy |

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided standardized protocols for their experimental determination. A thorough understanding of these properties is fundamental for advancing this compound through the drug discovery and development pipeline. The provided methodologies serve as a robust starting point for researchers to generate reliable and reproducible data, which is essential for formulation development, ADME-Tox studies, and ultimately, for realizing the therapeutic potential of this quinolone derivative. Further research is warranted to obtain specific experimental data for this compound to validate the expected properties outlined in this guide.

References

-

Turnipseed, S. B., Clark, S. B., Karbiwnyk, C. M., Andersen, W. C., Miller, K. E., & Madson, M. R. (2005). Multiresidue determination of quinolone antibiotics using liquid chromatography coupled to atmospheric-pressure chemical ionization mass spectrometry and tandem mass spectrometry. Journal of AOAC International, 88(5), 1335-1343. [Link]

-

Boyarshinov, V. D., Mikhalev, A., Yushkova, T. A., & Novikova, V. V. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 51(5), 373-376. [Link]

-

Li, Y., Wang, Y., Zhang, J., Liu, Y., & Wang, Z. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen, 13(6), e202400061. [Link]

-

Maniati, M., Siskos, M., & Gerothanassis, I. P. (2012). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Journal of pharmaceutical and biomedical analysis, 66, 296-301. [Link]

-

Jadrijević-Mladar Takač, M., Vikić-Topić, D., & Govorčinović, T. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta pharmaceutica (Zagreb, Croatia), 60(3), 237–254. [Link]

-

Jadrijević-Mladar Takač, M., Vikić-Topić, D., & Govorčinović, T. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta Pharmaceutica, 60(3), 237-254. [Link]

-

Ansari, J., Khan, M., Kothari, S., Keer, S., & Shadab, F. (2022). Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. United Journal of Chemistry, 1(1), 1-7. [Link]

-

Ji, Y., Zeng, C., & Dionysiou, D. D. (2016). Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. Science of The Total Environment, 541, 1099-1109. [Link]

-

Li, Y., Wang, Y., Zhang, J., Liu, Y., & Wang, Z. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen, 13(6), e202400061. [Link]

-

Patel, M. V., Adnan, A. L., & De Souza, N. J. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of chromatographic science, 44(6), 332–336. [Link]

-

Xiao, Y., Zhang, J., & Wang, Z. (2009). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Journal of chromatography. A, 1216(51), 8979–8986. [Link]

-

Agilent Technologies. (2014). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. [Link]

-

Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Boyarshinov, V. D., Mikhalev, A., Yushkova, T. A., & Novikova, V. V. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 51(5), 373-376. [Link]

-

Singh, S., & Singh, J. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Journal of Molecular Structure, 1222, 128882. [Link]

-

Singh, S. K., & Kumar, S. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-33. [Link]

-

Iqbal, M., & Ahmad, I. (2007). Determination of Residues of Quinolones in Poultry Products by High Pressure Liquid Chromatography. Science Alert, 2(1), 19-25. [Link]

-

Koch, A., Stamboliyska, B., Mikhova, B., Breznica‐Selmani, P., Mladenovska, K., & Popovski, E. (2019). Calculations of 13 C NMR chemical shifts and F–C coupling constants of ciprofloxacin. Magnetic Resonance in Chemistry, 57(4), 193-201. [Link]

-

Dissolution Technologies. (n.d.). Poorly Soluble Drugs. [Link]

-

da Silva, A. F., de Andrade, C. K. S., & de Oliveira, A. R. M. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 2(1), 1-8. [Link]

-

Domańska, U., & Domański, K. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data. [Link]

-

Melent’eva, G. A. (2007). Melting Point Determination for the Analysis of Drugs of the Fluoroquinolone Group. Pharmaceutical Chemistry Journal, 41(8), 458-460. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Avdeef, A., & Tsinman, K. (2006). Potentiometric Determination of pKa Values of Some Quinolones in Methanol-water and Acetonitrile-water Binary Mixtures. Journal of Pharmaceutical Sciences, 95(10), 2091-2105. [Link]

-

Kuneš, J., & Pour, M. (2002). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Collection of Czechoslovak Chemical Communications, 67(7), 1028-1034. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]

-

PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Reddy, J. R. C., Kumar, K. A., & Rao, M. S. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & medicinal chemistry letters, 26(2), 546–551. [Link]

-

Raju, I., & Gopalakrishnan, M. (2005). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Journal of the Korean Chemical Society, 49(5), 475-481. [Link]

-

Vázquez, J. L., Berlanga, M., Merino, S., Domènech, O., Viñas, M., Montero, M. T., & Hernández-Borrell, J. (2001). Determination by fluorimetric titration of the ionization constants of ciprofloxacin in solution and in the presence of liposomes. Photochemistry and photobiology, 73(1), 14–19. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

SpectraBase. (n.d.). 1-ETHYL-6-FLUORO-1,4-DIHYDRO-4-OXO-7-[1'-(4'-N-SUCCINYLPIPERAZINYL)]-3-QUINOLINE-CARBOXYLIC-ACID. [Link]

-

Raju, I., & Gopalakrishnan, M. (2005). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Journal of the Korean Chemical Society, 49(5), 475-481. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. thinksrs.com [thinksrs.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multiresidue determination of quinolone antibiotics using liquid chromatography coupled to atmospheric-pressure chemical ionization mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. unitedjchem.org [unitedjchem.org]

- 18. agilent.com [agilent.com]

An In-depth Technical Guide on the Core Mechanism of Action: Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

This guide provides a detailed exploration of the mechanism of action for Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a synthetic compound belonging to the quinolone class. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, proposes experimental validation strategies, and offers insights into the broader therapeutic potential of this chemical scaffold.

Introduction: The Quinolone Scaffold and Its Significance

Quinolones are a prominent class of heterocyclic compounds that form the backbone of numerous bioactive molecules.[1][2] Since the introduction of nalidixic acid in 1962, the 4-quinolone-3-carboxylic acid motif has been a cornerstone in the development of antibacterial agents.[1] The introduction of a fluorine atom at the C-6 position, a defining feature of fluoroquinolones, significantly enhances their antibacterial potency and spectrum of activity. This compound shares this critical fluoroquinolone core, suggesting a primary mechanism rooted in antibacterial action. However, the diverse biological activities reported for quinolone derivatives, including anticancer, antiviral, and immunomodulatory effects, warrant a broader investigation into its potential mechanisms.[1][3]

Primary Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The well-established mechanism of action for fluoroquinolones involves the targeting of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

2.1. Molecular Targeting and Inhibition

The 4-oxo-1,4-dihydroquinoline scaffold is critical for the bioactivity of these compounds, as it mimics the DNA gyrase-binding motif.[4] Fluoroquinolones stabilize the covalent complex formed between these enzymes and DNA, leading to the accumulation of double-strand breaks in the bacterial chromosome. This, in turn, triggers a cascade of events, including the SOS response and ultimately, cell death.

The proposed interaction of this compound with the DNA gyrase-DNA complex is depicted below:

Caption: Proposed interaction of the quinolone with the DNA gyrase-DNA complex.

2.2. Structure-Activity Relationships

Key structural features of this compound contribute to its predicted activity:

-

The 4-oxo and 2-carboxylate groups: These are essential for binding to the enzyme-DNA complex.

-

The fluorine atom at C-6: This generally increases the potency against a broad range of bacteria.

-

The ethyl ester at C-2: This modification can influence the compound's solubility, cell permeability, and pharmacokinetic properties.

Broader Biological Activities and Potential Mechanisms

Recent studies on quinolone derivatives have revealed a wider range of biological activities beyond their antibacterial effects.

3.1. Anticancer Activity

Several novel quinolone derivatives have demonstrated promising cytotoxicity against various cancer cell lines, including DU145, A549, SKOV3, and MCF7.[5] One study on a similar fluoroquinolone derivative, 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6FN), showed that its cytotoxicity was mediated through apoptosis, involving the activation of caspase-9 and caspase-3.[3] It is plausible that this compound could induce apoptosis in cancer cells through a similar intrinsic pathway.

Caption: Hypothetical apoptotic pathway induced by the quinolone in cancer cells.

3.2. Immunomodulatory Effects

The aforementioned study on 6FN also revealed its ability to induce the release of pro- and anti-inflammatory cytokines (TH1, TH2, and TH17) from RAW 264.7 macrophage cells.[3] This suggests that quinolone derivatives may have immunomodulatory properties, which could be beneficial in the context of infectious diseases and cancer immunotherapy.

Experimental Protocols for Mechanistic Validation

To substantiate the proposed mechanisms of action, a series of in vitro and in vivo experiments are necessary.

4.1. In Vitro Antibacterial Activity Assessment

A standard protocol to determine the minimum inhibitory concentration (MIC) is crucial for evaluating antibacterial potency.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

4.2. In Vivo Efficacy Studies

Animal models are essential for evaluating the in vivo antibacterial activity.

Protocol: Mouse Protection Test

-

Infection: Infect mice with a lethal dose of a pathogenic bacterial strain (e.g., E. coli).

-

Treatment: Administer varying doses of this compound to different groups of infected mice.

-

Observation: Monitor the survival of the mice over a set period (e.g., 7 days).

-

ED50 Calculation: Determine the effective dose 50 (ED50), the dose that protects 50% of the animals from death.

4.3. Anticancer Activity and Apoptosis Assays

To investigate the anticancer potential, cytotoxicity and apoptosis assays are fundamental.

Protocol: Cytotoxicity and Caspase Activation Assay

-

Cell Culture: Culture cancer cell lines (e.g., HeLa, B16) in appropriate media.

-

Treatment: Expose the cells to various concentrations of this compound for 24-72 hours.

-

Cytotoxicity Assessment: Measure cell viability using an MTT or similar assay.

-

Caspase Activity: Lyse the treated cells and measure the activity of caspase-9 and caspase-3 using specific fluorometric or colorimetric substrates.

Quantitative Data Summary

The following table summarizes the reported in vitro antimicrobial activity for a closely related derivative, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, which provides a benchmark for the expected potency of this class of compounds.[6]

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 4.1 |

| Staphylococcus epidermidis | 3.1 |

| Micrococcus luteus | 3.1 |

| Bacillus cereus | 2.4 |

| Escherichia coli | 1.0 |

| Klebsiella pneumoniae | 1.0 |

| Candida albicans | 25 |

| Aspergillus niger | >100 |

Conclusion and Future Directions

This compound, by virtue of its core fluoroquinolone structure, is strongly predicted to act as an antibacterial agent by inhibiting bacterial DNA gyrase and topoisomerase IV. The broader biological activities observed in similar quinolone derivatives, such as anticancer and immunomodulatory effects, suggest that this compound may possess a multifaceted pharmacological profile. Further investigation through the outlined experimental protocols is essential to fully elucidate its mechanisms of action and to explore its full therapeutic potential. The versatility of the quinolone scaffold continues to make it a privileged structure in medicinal chemistry for the discovery of novel therapeutic agents.[1]

References

-

Kumar, P., et al. (2009). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. PubMed. [Link]

-

Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. [Link]

-

Paulovicova, E., et al. (2017). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubMed. [Link]

-

ResearchGate. 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. [Link]

-

ResearchGate. Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Link]

-

Molecules. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. [Link]

-

Molecules. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]

Sources

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Spectroscopic Analysis of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Molecular Signature of a Quinolone Core

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate stands as a significant scaffold in medicinal chemistry, forming the core of many fluoroquinolone antibiotics. Its efficacy and mechanism of action are intrinsically linked to its precise three-dimensional structure and electronic properties. A thorough spectroscopic analysis is therefore not merely a routine characterization but a fundamental necessity to ensure chemical identity, purity, and to provide insights into its reactivity and potential interactions with biological targets. This guide provides an in-depth exploration of the multi-faceted spectroscopic techniques used to elucidate the structure of this important molecule, offering both theoretical underpinnings and practical, field-tested protocols. The causality behind each experimental choice is explained to provide a self-validating analytical workflow.

Molecular Structure at a Glance

To fully appreciate the spectroscopic data, a clear understanding of the molecule's structure is paramount. The following diagram illustrates the atomic numbering and key functional groups of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Probing the Proton Environment

Principle: ¹H NMR spectroscopy detects the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The chemical shift (δ) of a proton is dependent on its local electronic environment, and spin-spin coupling provides information about neighboring protons.

Expected ¹H NMR Spectral Data:

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| NH (N1-H) | ~12.0 | br s | - |

| H5 | ~8.0 | d | ~9.0 |

| H7 | ~7.8 | dd | ~9.0, ~2.5 |

| H8 | ~7.5 | dd | ~9.0, ~4.5 |

| H3 | ~8.5 | s | - |

| OCH₂CH₃ | ~4.4 | q | ~7.0 |

| OCH₂CH₃ | ~1.4 | t | ~7.0 |

Interpretation and Causality:

-

Downfield NH Proton: The N-H proton is expected to be significantly downfield due to the deshielding effects of the aromatic ring and the adjacent carbonyl group, as well as intermolecular hydrogen bonding. Its broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange.

-

Aromatic Protons: The protons on the fluoro-substituted benzene ring (H5, H7, H8) will appear in the aromatic region. The fluorine atom at C6 will cause characteristic splitting patterns. H5 will be a doublet due to coupling with H7. H7 will be a doublet of doublets due to coupling with H5 and H8. H8 will also be a doublet of doublets due to coupling with H7 and the fluorine atom.

-

Singlet for H3: The proton at the C3 position is isolated and thus appears as a sharp singlet.

-

Ethyl Ester Protons: The methylene (-CH₂-) protons of the ethyl group will appear as a quartet due to coupling with the three methyl (-CH₃) protons. The methyl protons will appear as a triplet due to coupling with the two methylene protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of attached atoms.

Expected ¹³C NMR Spectral Data:

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

| C4 (C=O) | ~175 |

| C2 (Ester C=O) | ~165 |

| C6 (C-F) | ~160 (d, ¹JCF ≈ 250 Hz) |

| C8a | ~140 |

| C4a | ~138 |

| C5 | ~125 (d, ³JCF ≈ 8 Hz) |

| C8 | ~120 (d, ³JCF ≈ 8 Hz) |

| C7 | ~115 (d, ²JCF ≈ 22 Hz) |

| C3 | ~110 |

| OCH₂CH₃ | ~62 |

| OCH₂CH₃ | ~14 |

Interpretation and Causality:

-

Carbonyl Carbons: The carbonyl carbons of the quinolone ring (C4) and the ester group (C2) are the most deshielded carbons and appear at the lowest field.

-

Carbon-Fluorine Coupling: The carbon directly attached to the fluorine atom (C6) will show a large one-bond coupling constant (¹JCF). The other carbons in the benzene ring will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, which are invaluable for unambiguous assignment.

-

Quinolone Ring Carbons: The remaining carbons of the quinolone ring will have chemical shifts in the aromatic region, with their precise locations influenced by the substituents.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for quinolones due to its ability to dissolve these compounds and to observe the exchangeable NH proton.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₀FNO₃, MW = 235.21). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

-

Key Fragmentation Pathways: Quinolones exhibit characteristic fragmentation patterns.[1] The primary fragmentation is often the loss of the ethyl ester group.

Sources

An In-Depth Technical Guide to the Crystal Structure of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

A Note to the Reader: This guide focuses on the crystal structure of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. While the initial inquiry specified the 2-carboxylate regioisomer, a thorough review of crystallographic databases and chemical literature reveals a scarcity of publicly available single-crystal X-ray diffraction data for that specific compound. In contrast, the 3-carboxylate isomer is a well-characterized, synthetically accessible, and medicinally significant scaffold, making it an excellent and relevant subject for an in-depth structural analysis. The principles of synthesis, characterization, and supramolecular assembly detailed herein provide a robust framework applicable to the broader class of 4-quinolone carboxylates.

Introduction: The Significance of the 4-Quinolone Scaffold

The 4-quinolone core is a privileged heterocyclic motif that forms the backbone of numerous synthetic antibacterial agents, most notably the fluoroquinolone class of antibiotics.[1][2] The strategic placement of substituents on this bicyclic system profoundly influences the compound's pharmacokinetic and pharmacodynamic properties, including its spectrum of activity, potency, and safety profile.[2] Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a key intermediate in the synthesis of many of these life-saving drugs.[3]

Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state through single-crystal X-ray diffraction is paramount for drug development. It provides definitive proof of a molecule's constitution and conformation. Furthermore, the analysis of the crystal packing reveals the intricate network of non-covalent interactions—such as hydrogen bonds and π–π stacking—that govern the material's physicochemical properties, including solubility, stability, and dissolution rate.[4][5] This guide offers a detailed exploration of the synthesis, structural analysis, and characterization of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, providing researchers with foundational knowledge crucial for the rational design of next-generation therapeutic agents.

Synthesis and Crystallization

The cornerstone for constructing the 4-quinolone-3-carboxylate framework is the Gould-Jacobs reaction, a robust and versatile synthetic method first reported in 1939.[6][7] This reaction provides an efficient route to the target molecule and its analogs.

Causality in Synthetic Strategy: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is the method of choice due to its reliability and the commercial availability of the starting materials. The mechanism proceeds in two key stages:

-

Condensation: A substituted aniline (in this case, 4-fluoroaniline) undergoes a nucleophilic addition-elimination reaction with diethyl ethoxymethylenemalonate (DEEM). This step is typically performed at a moderately elevated temperature (100-130 °C) and results in the formation of a stable anilinomethylenemalonate intermediate.[8] The reaction is driven forward by the elimination of ethanol.

-

Thermal Cyclization: The critical ring-closing step requires significant thermal energy (typically >250 °C). This high-temperature intramolecular cyclization proceeds via a 6-electron electrocyclization to form the quinoline ring system.[9] High-boiling point solvents like diphenyl ether or Dowtherm A are employed to achieve the necessary temperatures for this transformation.

The overall workflow for the synthesis is depicted below.

Caption: Workflow for the Gould-Jacobs synthesis of the target compound.

Experimental Protocol: Synthesis and Crystallization

The following protocol is a representative procedure adapted from established methodologies for similar 4-quinolone derivatives.[10]

Part A: Synthesis of Ethyl 2-((4-fluorophenyl)amino)methylenemalonate (Intermediate)

-

To a round-bottom flask, add 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture with stirring at 120-130 °C for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Allow the reaction mixture to cool to room temperature. The product, a pale yellow solid, will often crystallize upon cooling.

-

Recrystallize the crude solid from ethanol to yield the pure intermediate.

Part B: Synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Target Compound)

-

In a flask suitable for high-temperature reactions, add the anilinomethylenemalonate intermediate (1.0 eq) to a high-boiling solvent such as Dowtherm A (10 mL per gram of intermediate).

-

Heat the mixture to 250 °C with stirring for 30-60 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to below 100 °C and add n-hexane to precipitate the product.

-

Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the solid with n-hexane and dry under vacuum.

Part C: Single Crystal Growth

-

Dissolve the crude product in a minimum amount of hot ethanol or dimethylformamide (DMF).

-

Allow the solution to cool slowly and undisturbed to room temperature.

-

Slow evaporation of the solvent over several days should yield colorless, needle-shaped single crystals suitable for X-ray diffraction analysis.

Crystallographic and Structural Analysis

Crystallographic Data Summary

The following table summarizes the crystallographic data for a representative analog, Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.[11]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃NO₃ |

| Formula Weight | 231.25 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 22.886(3) |

| b (Å) | 12.763(2) |

| c (Å) | 8.175(1) |

| β (°) | 107.756(4) |

| Volume (ų) | 2274.3(6) |

| Z | 8 |

| Temperature (K) | 200 |

| R-factor (%) | 5.99 |

Molecular Structure and Conformation

The molecular structure reveals a key tautomeric preference. In the solid state, the compound exists in the 4-oxo-1,4-dihydroquinoline form rather than the aromatic 4-hydroxyquinoline tautomer. This is a critical feature, as the keto group and the adjacent carboxylic acid moiety are essential for the biological activity of fluoroquinolones, enabling them to chelate with bacterial DNA gyrase.

The bicyclic quinolone core is nearly planar, with only a very slight deviation between the planes of the two six-membered rings (dihedral angle of ~1.4°). The ethyl carboxylate group at the 3-position is also largely coplanar with the quinolone ring system, a conformation stabilized by intramolecular interactions.

Caption: Molecular structure of the title compound with key atom numbering.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a network of hydrogen bonds and π–π stacking interactions, which organize the molecules into a stable, three-dimensional lattice.

-

Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bond formed between the quinolone N1-H donor and the carbonyl oxygen (O4) of an adjacent molecule.[4] This interaction links the molecules into infinite chains or tapes. In some related structures, the ester carbonyl oxygen can also act as a hydrogen bond acceptor.

-

π–π Stacking: The planar quinolone ring systems of adjacent molecules often engage in offset or slipped π–π stacking interactions. These dispersive forces are crucial for stabilizing the crystal lattice and are a common feature in the crystal engineering of aromatic compounds.[9][10]

These non-covalent interactions are not merely structural curiosities; they are fundamental to the material's properties and can influence which polymorphic form crystallizes from solution—a critical consideration in pharmaceutical manufacturing.[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Quinolone derivatives and their activities against Gram positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Gould-Jacobs Reaction [drugfuture.com]

- 8. A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring weak noncovalent interactions in a few halo-substituted quinolones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03605D [pubs.rsc.org]

- 10. Exploring weak noncovalent interactions in a few halo-substituted quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Quinolone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Scaffold of Quinolone

The quinolone core, a bicyclic aromatic heterocycle, represents one of the most successful scaffolds in the history of medicinal chemistry.[1] Initially rising to prominence for their potent antibacterial properties, quinolones have since demonstrated a remarkable chemical tractability, allowing for the generation of thousands of derivatives.[2] This structural flexibility has unveiled a broad spectrum of "nonclassical" biological activities, extending their therapeutic potential far beyond infectious diseases.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse biological activities of quinolone derivatives. We will delve into the core mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and present key structure-activity relationship (SAR) insights to guide future drug design.

I. Antibacterial Activity: The Foundational Role of Quinolones

The hallmark of quinolone pharmacology is their potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[4][5] The introduction of a fluorine atom at the C-6 position, giving rise to the fluoroquinolones, was a pivotal moment in their development, significantly enhancing their antibacterial spectrum and potency.[6][7]

A. Mechanism of Action: Targeting Bacterial DNA Homeostasis

Quinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[8][9][10] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[5] By forming a stable ternary complex with the enzyme and cleaved DNA, quinolones prevent the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death.[9][11]

-

In Gram-negative bacteria , DNA gyrase is the primary target.[12][13]

-

In Gram-positive bacteria , topoisomerase IV is typically the more susceptible target.[12]

Caption: Mechanism of antibacterial action of quinolones.

B. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[12][14] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

-

Quinolone Derivative Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) in a suitable solvent (e.g., DMSO).

-

Bacterial Culture: Grow the test bacterium overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard.

-

96-Well Microtiter Plate: Use sterile, clear, flat-bottomed plates.

2. Assay Procedure:

-

Add 100 µL of sterile broth to all wells of the microtiter plate.

-

Add 100 µL of the quinolone stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

-

Add 10 µL of the standardized bacterial suspension to each well.

-

Include a positive control (broth and bacteria, no drug) and a negative control (broth only).

-

Incubate the plate at 37°C for 16-20 hours.[12]

3. Data Analysis:

-

The MIC is the lowest concentration of the quinolone derivative that completely inhibits visible bacterial growth.[14][15]

C. Structure-Activity Relationship (SAR) for Antibacterial Activity

Modifications at various positions of the quinolone core have a profound impact on antibacterial potency and spectrum.[16][17]

| Position | Substituent Effect |

| N-1 | A cyclopropyl group is often optimal for broad-spectrum activity.[16][17] |

| C-3 | A carboxylic acid is essential for activity.[18] |

| C-6 | A fluorine atom significantly increases potency against both Gram-negative and Gram-positive bacteria.[5][7] |

| C-7 | A piperazine ring or similar heterocyclic moiety enhances potency and spectrum.[7] |

| C-8 | A halogen or methoxy group can modulate activity and reduce the emergence of resistance.[16] |

II. Anticancer Activity: A Paradigm Shift in Quinolone Applications

Numerous quinolone derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines, heralding a new era in their therapeutic application.[14][19]

A. Mechanism of Action: Multi-Targeted Assault on Cancer Cells

The anticancer mechanisms of quinolones are multifaceted and often involve the inhibition of eukaryotic topoisomerases, disruption of microtubule dynamics, and modulation of key signaling pathways.[19]

-

Topoisomerase Inhibition: Similar to their antibacterial action, some quinolones can inhibit human topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[3][19]

-

Microtubule Disruption: Certain derivatives can interfere with microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[19]

-

Kinase Inhibition: Quinolones have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival, such as EGFR and VEGFR.[19]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Synthesis and anti-HSV-1 activity of quinolonic acyclovir analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, In Silico and In Vitro Studies for New Nitric Oxide-Releasing Indomethacin Derivatives with 1,3,4-Oxadiazole-2-thiol Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 17. The fluoroquinolone compounds potentiate the antifungal activity of the echinocandins against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Fluoroquinolones

Introduction: Deconstructing a Cornerstone of Antibacterial Therapy

The fluoroquinolones represent a powerful class of synthetic broad-spectrum antibacterial agents, the development of which marked a significant leap forward from their predecessor, nalidixic acid.[1][2] Their clinical success is rooted in a synthetically malleable bicyclic core structure that allows for fine-tuning of antibacterial potency, spectrum, pharmacokinetic properties, and safety profiles.[3][4][5][6] Understanding the intricate relationship between the molecular architecture of these drugs and their biological activity—the structure-activity relationship (SAR)—is paramount for researchers, scientists, and drug development professionals dedicated to overcoming the ever-growing challenge of antimicrobial resistance.

This guide provides an in-depth exploration of the core SAR principles governing fluoroquinolones. We will dissect the essential pharmacophore, analyze the causal effects of substitutions at key positions, and connect these molecular modifications to their ultimate impact on target enzyme inhibition, bacterial cell cytotoxicity, and clinical utility.

The Fluoroquinolone Pharmacophore: An Irreducible Core for Antibacterial Action

At the heart of every fluoroquinolone lies a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety, fused to an additional ring.[4][6] This nucleus is the fundamental pharmacophore required for antibacterial activity.[7] Specifically, the 3-carboxyl and 4-keto groups are indispensable, as they are crucial for binding to the target bacterial enzymes, DNA gyrase and topoisomerase IV.[7][8] Any modification to these two positions results in a significant loss of biological activity.[8][9]

The mechanism of action involves the inhibition of these type II topoisomerase enzymes, which are vital for bacterial DNA replication, transcription, and repair.[10][11][12] Fluoroquinolones stabilize the covalent complex formed between the enzyme and cleaved DNA, effectively creating a roadblock for the replication machinery and leading to double-strand DNA breaks, which is ultimately bactericidal.[11][13][14][15]

Below is a diagram illustrating the essential fluoroquinolone pharmacophore and the key positions for chemical modification.

Decoding the Substituents: A Positional Analysis of Activity and Spectrum

The versatility and evolution of fluoroquinolones stem from the strategic modification of substituents at several key positions on the core ring structure.[4][6] These changes govern the drug's potency, spectrum of activity (Gram-positive vs. Gram-negative), pharmacokinetics, and side-effect profile.[16][17]

N-1 Position: The Anchor for Potency

The substituent at the N-1 position plays a critical role in determining the overall antibacterial potency.

-

Cyclopropyl Group : A cyclopropyl moiety at N-1, as seen in ciprofloxacin and sparfloxacin, is considered optimal for potent activity, particularly against Enterobacteriaceae and Pseudomonas aeruginosa.[2][4][8][17] This group enhances the inhibition of DNA gyrase.

-

Other Substituents : While the cyclopropyl group is highly effective, other substituents like ethyl (pefloxacin), 2,4-difluorophenyl (temafloxacin), and t-butyl groups also confer significant activity.[2] The 2,4-difluorophenyl group, for instance, can heighten activity against anaerobic bacteria.[2] However, large, hydrophobic substituents at this position can be detrimental, leading to poor solubility, impaired outer membrane penetration in Gram-negative bacteria, and reduced target inhibition.[18]

C-6 Position: The "Fluoro" in Fluoroquinolone

The introduction of a fluorine atom at the C-6 position was a watershed moment in the development of this class, giving rise to the "fluoroquinolones".[1][2]

-

Fluorine Atom : This single atom dramatically increases antibacterial potency by enhancing the inhibition of DNA gyrase and improving cell penetration.[4][7] It provides a 5- to 100-fold increase in activity compared to other substituents at this position.[7]

C-7 Position: The Gateway to Spectrum and Safety

The C-7 position is arguably the most influential site for modulating the antibacterial spectrum and pharmacokinetic properties.[4][16] The substituents are typically nitrogen-containing heterocyclic rings.

-

Piperazine/Pyrrolidine Rings : The addition of a piperazinyl or pyrrolidinyl ring at C-7 markedly increases activity against Gram-positive bacteria and adds activity against P. aeruginosa.[4] These rings are thought to aid in cell wall penetration and interaction with topoisomerase IV, which is the primary target in many Gram-positive bacteria.[11][12][19]

-

Bulk and Safety : Simple, unsubstituted piperazine and pyrrolidine rings are associated with central nervous system (CNS) side effects due to their potential to inhibit GABA receptors.[16][17][20] Increasing the steric bulk of the C-7 substituent, for example through alkylation, can ameliorate these CNS effects and reduce interactions with drugs like theophylline.[16][17]

C-8 Position: A Balancing Act of Potency, Phototoxicity, and Resistance

The substituent at the C-8 position influences antibacterial activity, particularly against anaerobes, but also plays a crucial role in the drug's safety profile, especially concerning phototoxicity.

-

Halogen (F, Cl) : A halogen at C-8 (e.g., lomefloxacin, sparfloxacin) can improve oral absorption and enhance activity against anaerobic bacteria.[2][16][17] However, this modification is strongly associated with an increased incidence of phototoxic reactions upon exposure to UVA light.[17][21]

-

Methoxy Group : Replacing the halogen with a methoxy group (e.g., moxifloxacin, gatifloxacin) significantly reduces or eliminates phototoxicity while maintaining or even enhancing Gram-positive and anaerobic activity.[22][23]

-

Fused Rings : In some compounds like ofloxacin and levofloxacin, the C-8 position is linked to the N-1 substituent to form a third ring (an oxazine ring).[4] This structural constraint can lead to excellent oral absorption, a longer half-life, and potent activity.[4]

C-5 Position: Enhancing Gram-Positive Activity

Substitutions at the C-5 position can also modulate the antibacterial spectrum.

-

Amino/Methyl Groups : The addition of a small group, such as an amino (e.g., sparfloxacin) or methyl group, can markedly increase in vitro activity against Gram-positive bacteria.[8][17]

The interplay of these substituents is visualized in the SAR workflow diagram below.

This diagram illustrates how fluoroquinolones trap the enzyme in the cleavage step, preventing the re-ligation of the DNA backbone. [15][24][25]This stabilized complex blocks the progression of the DNA replication fork, triggering the SOS response and ultimately leading to lethal double-strand breaks. [11]

Conclusion: Rational Design for Future Antibacterials